6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide
Description
6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide is a pyridine-carboxamide derivative featuring a chloro substituent at the 6-position of the pyridine ring and a 1-methylpiperidin-4-ylamino group attached to the phenyl moiety. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs and related research provide insights into its properties.
Properties
IUPAC Name |
6-chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-23-11-9-13(10-12-23)20-14-5-2-3-6-15(14)22-18(24)16-7-4-8-17(19)21-16/h2-8,13,20H,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZANPQUJAAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=NC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withcyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, affecting the downstream effects of this pathway, which include inflammation and pain.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain. This suggests that the compound could potentially have anti-inflammatory and analgesic effects.
Biological Activity
6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide, with the CAS number 1436229-46-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₁ClN₄O
- Molecular Weight : 344.8 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and an amine side chain, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine core followed by amine coupling. Specific methodologies can vary, but the use of coupling reagents and protective groups is common in the synthesis process.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown inhibitory effects on various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The antiproliferative activity is attributed to the induction of apoptosis and cell cycle arrest .
- In vivo Studies : Animal models have demonstrated that these compounds can lead to tumor regression with low toxicity profiles, making them promising candidates for further development in oncology .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of Src/Abl kinases, which play a critical role in cancer cell proliferation and survival.
- Cell Cycle Disruption : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .
- Apoptosis Induction : Activation of apoptotic pathways has been noted, leading to programmed cell death in malignant cells .
Study 1: Antitumor Activity
A study published in ACS Omega evaluated a series of compounds related to this compound. The results indicated that these compounds exhibited significant antitumor activity against various cancer cell lines, with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications for enhancing potency .
Study 2: Pharmacokinetics and Toxicity
Another research effort focused on the pharmacokinetic profiles of similar compounds. It was found that they possess favorable absorption and distribution characteristics while demonstrating minimal toxicity in normal tissues compared to their effects on cancerous cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O |
| Molecular Weight | 344.8 g/mol |
| Anticancer Activity | Significant against MDA-MB-231 |
| Mechanism | Kinase inhibition, apoptosis |
| Toxicity Profile | Low toxicity in vivo |
Comparison with Similar Compounds
Data Tables
Table 2: Impact of Substituents on Properties
| Substituent | Effect on Properties | Example Compound |
|---|---|---|
| 6-Chloro (pyridine) | Increases hydrophobicity; may enhance receptor binding | Target compound |
| Trifluoromethyl (phenyl) | Enhances metabolic stability and electron-withdrawing effects | 6-Chloro-N-[4-(CF3)phenyl] |
| Methylpiperidinylamino | Improves solubility and GPCR interaction | LY573144, Target compound |
| Thiophene-acetamide | Modifies pharmacokinetics via heterocyclic diversity | N-{1-[6-(2-Cl-phenyl)...} |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
